molecular formula C10H14N2O3S B7889901 N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide

Cat. No.: B7889901
M. Wt: 242.30 g/mol
InChI Key: YFYWAMYADSXMSG-UHFFFAOYSA-N
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Description

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features an acetyl group attached to a benzenesulfonamide structure, with an aminoethyl substituent at the para position. Its unique structure allows it to participate in various chemical reactions and makes it a valuable compound in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide typically involves the acetylation of 4-(2-aminoethyl)-benzenesulfonamide. This can be achieved through the reaction of 4-(2-aminoethyl)-benzenesulfonamide with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aminoethyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, targeting the sulfonamide group.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed:

    Oxidation: Formation of N-acetyl-4-(2-nitroethyl)-benzenesulfonamide

    Reduction: Formation of this compound derivatives

    Substitution: Formation of substituted this compound compounds

Scientific Research Applications

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Investigated for its antibacterial properties and potential use in the development of new antibiotics.

    Industry: Utilized in the production of dyes and pigments due to its stable sulfonamide structure.

Mechanism of Action

The mechanism of action of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure.

Comparison with Similar Compounds

    N-Acetyl-4-aminobenzenesulfonamide: Lacks the aminoethyl group, making it less versatile in chemical reactions.

    N-Acetyl-4-(2-hydroxyethyl)-benzenesulfonamide: Contains a hydroxyethyl group instead of an aminoethyl group, leading to different reactivity and applications.

    N-Acetyl-4-(2-methylaminoethyl)-benzenesulfonamide: Features a methylaminoethyl group, which can alter its biological activity and chemical properties.

Uniqueness: N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is unique due to its aminoethyl substituent, which provides additional sites for chemical modification and enhances its potential as a versatile intermediate in organic synthesis. Its ability to inhibit carbonic anhydrase also sets it apart from other similar compounds, making it a valuable candidate for medicinal research.

Biological Activity

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide, a derivative of benzenesulfonamide, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Aminoethyl Group : Enhances solubility and biological activity.
  • Sulfonamide Moiety : Imparts antibacterial properties.
  • Acetyl Group : May influence the compound's pharmacokinetics.

1. Antimicrobial Activity

Research indicates that N-acetyl derivatives of benzenesulfonamides exhibit significant antimicrobial properties. In a study evaluating various benzenesulfonamide compounds, this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of around 6.63 mg/mL and 6.72 mg/mL respectively .

CompoundMIC (mg/mL)Target Organism
4a6.67E. coli
4h6.63S. aureus
4d6.72E. coli

2. Anti-inflammatory Activity

The compound has demonstrated considerable anti-inflammatory effects in vivo. In carrageenan-induced rat paw edema models, it inhibited edema significantly, achieving reductions of up to 94.69% within three hours post-administration .

3. Anticancer Activity

This compound has shown promising results in cancer research. It induced apoptosis in MDA-MB-231 breast cancer cells with a notable increase in annexin V-FITC positive cells, suggesting its potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound inhibits carbonic anhydrase (CA) isoforms IX and II, with IC50 values ranging from 10.93 to 25.06 nM for CA IX, demonstrating selectivity that may be beneficial for therapeutic applications .
  • Calcium Channel Interaction : Theoretical studies suggest that the compound interacts with calcium channels, influencing perfusion pressure and coronary resistance in cardiovascular models .

Case Studies

  • Antimicrobial Efficacy : A comparative study on various benzenesulfonamides highlighted that N-acetyl derivatives consistently outperformed traditional antibiotics against resistant strains of bacteria.
  • Cancer Research : In vitro studies on breast cancer cell lines indicated that treatment with this compound resulted in significant cell death compared to untreated controls, underscoring its potential as a chemotherapeutic agent.

Pharmacokinetic Properties

Pharmacokinetic evaluations using predictive models indicate favorable absorption and distribution characteristics for this compound, suggesting good bioavailability and therapeutic potential .

ParameterValue
SolubilityHigh
LipophilicityModerate
BioavailabilityPredicted High

Properties

IUPAC Name

N-[4-(2-aminoethyl)phenyl]sulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-8(13)12-16(14,15)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYWAMYADSXMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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